molecular formula C28H24O6 B14121030 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B14121030
M. Wt: 456.5 g/mol
InChI Key: DOUSKSVPHNNQKP-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound that features a unique combination of structural elements, including a chromenone core, a benzo[dioxepin] moiety, and an ethyl group

Preparation Methods

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization. The benzo[dioxepin] moiety can be introduced through a series of reactions involving the formation of an epoxide intermediate, which is then opened to form the dioxepin ring.

Chemical Reactions Analysis

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one include:

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-phenacyloxychromen-4-one

InChI

InChI=1S/C28H24O6/c1-2-18-13-21-26(15-25(18)34-17-23(29)19-7-4-3-5-8-19)33-16-22(28(21)30)20-9-10-24-27(14-20)32-12-6-11-31-24/h3-5,7-10,13-16H,2,6,11-12,17H2,1H3

InChI Key

DOUSKSVPHNNQKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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